molecular formula C10H9N3O2 B2699842 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1340178-78-0

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2699842
CAS RN: 1340178-78-0
M. Wt: 203.201
InChI Key: FFLHGOJDJYENGZ-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1340178-78-0 . It has a molecular weight of 203.2 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The formation of acid under certain conditions instead of the compound is due to the presence of a donor methylsulfanyl group in the azole ring, which makes the entire cyclic structure less prone to decarboxylation .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : One study detailed the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine derivatives, showcasing the chemical versatility of pyrazolo[1,5-a]pyrimidine structures through various chemical reactions, including N-alkylation, which is influenced by the carboxylic acid function for selective derivative formation (Drev et al., 2014).
  • Electrophilic Substitutions : Another study explored the synthesis and electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, highlighting the potential for creating diverse derivatives for further pharmaceutical exploration (Atta, 2011).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Research on methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates demonstrated their potential antimicrobial activity, suggesting these compounds could be valuable in developing new antimicrobial agents (Gein et al., 2009).

Photophysical Properties

  • Functional Fluorophores : A study provided a method for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. This research points to the potential use of pyrazolo[1,5-a]pyrimidine derivatives in the development of new materials for detecting biologically or environmentally relevant species due to their significant fluorescence intensity and quantum yields (Castillo et al., 2018).

properties

IUPAC Name

5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHGOJDJYENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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